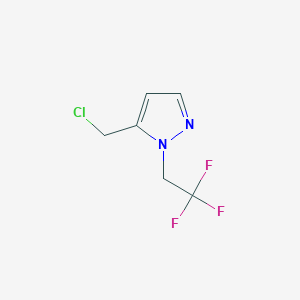

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole

Description

Chemical Structure and Properties

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole (CAS 1281984-44-8) is a fluorinated pyrazole derivative with the molecular formula C₆H₆ClF₃N₂ and a molar mass of 198.57 g/mol . The pyrazole core is substituted at position 1 with a 2,2,2-trifluoroethyl group and at position 5 with a chloromethyl moiety. The trifluoroethyl group contributes to enhanced metabolic stability and lipophilicity, while the chloromethyl group introduces reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Propriétés

IUPAC Name |

5-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c7-3-5-1-2-11-12(5)4-6(8,9)10/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKYEXHJXOSYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves the reaction of pyrazole derivatives with chloromethylating agents and trifluoroethylating agents. One common method is the chloromethylation of 1-(2,2,2-trifluoroethyl)pyrazole using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazole derivatives with oxidized functional groups.

Reduction Reactions: Reduction of the trifluoroethyl group can lead to the formation of ethyl-substituted pyrazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of azido, thio, or alkoxy-substituted pyrazole derivatives.

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of ethyl-substituted pyrazole derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its chloromethyl and trifluoroethyl groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Synthetic Routes

- The synthesis of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves multi-step processes starting from readily available precursors. Common methods include halogenation followed by the introduction of the trifluoroethyl group under specific reaction conditions to optimize yield and purity.

Biological Research

Biological Activity

- Research indicates that compounds similar to 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole exhibit various biological activities. These include potential inhibition of cyclooxygenase enzymes involved in inflammatory pathways. The trifluoroethyl group enhances binding affinity to biological targets, potentially modulating several biological pathways .

Mechanism of Action

- The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets. The lipophilicity provided by the trifluoroethyl group allows better interaction with hydrophobic regions of proteins or cell membranes. Additionally, the chloromethyl group can participate in covalent bonding with nucleophilic sites on biomolecules .

Pharmaceutical Applications

Drug Development

- 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is explored as a pharmaceutical intermediate or active ingredient due to its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting various diseases, including inflammatory conditions and cancers .

Case Studies

- Several studies have documented the synthesis and evaluation of pyrazole derivatives for their anti-inflammatory and analgesic activities. For example, derivatives containing similar structural motifs have shown promising results in inhibiting cyclooxygenase-2 (COX-2), a target for pain relief medications .

Industrial Applications

Material Science

- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and coatings with enhanced performance characteristics .

Agrochemical Development

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of related compounds:

Reactivity and Stability

- Electrophilic Reactivity : The chloromethyl group in the target compound enables facile substitution reactions, contrasting with the inertness of methoxy or methyl groups in analogs like 5-isopropyl-3-methoxymethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole .

- Fluorine Effects: The trifluoroethyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., ethyl or methyl substituents). Fluorine’s electron-withdrawing nature also reduces basicity, improving bioavailability .

Pharmaceutical Relevance

Fluorinated pyrazoles are pivotal in drug design due to their ability to modulate pharmacokinetics. For instance:

- The trifluoroethyl group in the target compound mimics steric bulk of tert-butyl groups while offering superior metabolic resistance, a feature leveraged in protease inhibitors .

- Chloromethyl derivatives serve as precursors for prodrugs, enabling targeted delivery via hydrolysis or enzymatic cleavage .

Agrochemical Utility

Compounds like 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibit herbicidal activity, where the chloromethyl group enhances membrane permeability in plant systems .

Activité Biologique

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, antimicrobial activity, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is CHClFN, with a molecular weight of 198.57 g/mol. The structural features include a chloromethyl group and a trifluoroethyl moiety, which are significant for its biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, often leading to improved pharmacological profiles .

1. Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

| Compound | Activity | Reference |

|---|---|---|

| 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole | Antimicrobial against MRSA | |

| 4-Trifluoromethylphenyl-substituted pyrazoles | Effective against Enterococcus faecalis biofilms |

The mechanism of action involves disruption of bacterial cell membranes and inhibition of biofilm formation, making these compounds promising candidates in the fight against antibiotic resistance.

2. Cytotoxicity and Anticancer Potential

The anticancer potential of pyrazole derivatives has been extensively studied. A notable case involved the evaluation of various pyrazole compounds against different cancer cell lines. For example:

- Compound : 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

- IC : 49.85 μM against A549 lung cancer cells.

This compound exhibited significant antiproliferative effects and induced apoptosis in cancer cells .

| Compound | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | |

| Pyrazole-linked thiourea derivatives | H460 | 0.75–4.21 |

Additionally, other pyrazole derivatives have shown potential as inhibitors of key enzymes involved in cancer progression, such as Aurora-A kinase and CDK2 .

3. Anti-inflammatory Effects

Pyrazoles have also been investigated for their anti-inflammatory properties. Studies indicate that certain derivatives can effectively reduce inflammation in animal models:

- Example : A series of pyrazole compounds were tested for their ability to inhibit carrageenan-induced edema in mice, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Studies

Case Study 1 : A study published in Frontiers in Pharmacology highlighted the cytotoxic effects of various pyrazole analogs on neurodegenerative disease models, noting that specific substitutions on the pyrazole ring could enhance enzyme inhibition related to neuroprotection .

Case Study 2 : Research focused on the antimicrobial activity of trifluoromethyl-substituted pyrazoles demonstrated that these compounds not only inhibited planktonic bacteria but also effectively eradicated established biofilms of resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and ketones/aldehydes. For example, chloromethylation of pre-formed pyrazole cores can be achieved using chloromethylation agents (e.g., chloromethyl ethers) under acidic conditions . Alternatively, nucleophilic substitution on a pre-functionalized pyrazole (e.g., 1-(2,2,2-trifluoroethyl)pyrazole) with a chloromethyl group introduced via alkylation or halogen exchange may be employed. Reaction optimization should focus on controlling regioselectivity and minimizing side products, as seen in analogous pyrazole syntheses involving trifluoromethyl and chloroalkyl groups .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming regiochemistry. The chloromethyl group (-CHCl) typically resonates at δ 4.5–5.0 ppm (singlet for CH), while the trifluoroethyl group (-CHCF) shows distinct splitting patterns due to coupling with fluorine atoms .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

- HPLC/GC : Purity analysis requires reverse-phase HPLC with UV detection (λ ~254 nm) or GC-MS for volatile derivatives .

Q. What are the key safety considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture and light, which can degrade trifluoroethyl substituents .

- Handling : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water and consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloromethyl group in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoroethyl group on the chloromethyl moiety. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for SN2 substitution or elimination pathways. Molecular docking studies may also assess steric hindrance in catalytic systems .

Q. What strategies resolve contradictions in reported spectroscopic data for similar pyrazole derivatives?

- Methodological Answer :

- Isotopic Labeling : Use H or F labeling to distinguish overlapping signals in NMR.

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures, as demonstrated for fluorinated pyrazoles .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in trifluoroethyl groups, which may explain discrepancies in splitting patterns .

Q. How does the crystal packing of this compound influence its stability and reactivity?

- Methodological Answer : X-ray diffraction studies reveal intermolecular interactions (e.g., C–H···F hydrogen bonds, π–π stacking) that stabilize the solid-state structure. For example, trifluoroethyl groups often participate in weak F···H interactions, reducing solubility in polar solvents. This packing behavior can inform solvent selection for recrystallization or reactions requiring monomeric species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.